Methylhydroxygliclazide Methylhydroxygliclazide
Brand Name: Vulcanchem
CAS No.: 87368-00-1
VCID: VC0194192
InChI: InChI=1S/C15H21N3O4S/c19-10-11-4-6-14(7-5-11)23(21,22)17-15(20)16-18-8-12-2-1-3-13(12)9-18/h4-7,12-13,19H,1-3,8-10H2,(H2,16,17,20)
SMILES: C1CC2CN(CC2C1)NC(=O)NS(=O)(=O)C3=CC=C(C=C3)CO
Molecular Formula: C15H21N3O4S
Molecular Weight: 339.4 g/mol

Methylhydroxygliclazide

CAS No.: 87368-00-1

VCID: VC0194192

Molecular Formula: C15H21N3O4S

Molecular Weight: 339.4 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Methylhydroxygliclazide - 87368-00-1

Description

Methylhydroxygliclazide is a metabolite of Gliclazide found in humans . Gliclazide, an oral antihyperglycemic agent, is used to treat non-insulin-dependent diabetes mellitus (NIDDM) . It belongs to the sulfonylurea class and is sold under the brand name Diamicron, among others . Gliclazide is prescribed when dietary changes, exercise, and weight loss are insufficient to manage type 2 diabetes .

As a metabolite of Gliclazide, methylhydroxygliclazide is formed through the metabolism of the parent drug in the body . Specifically, CYP2C9 is involved in the formation of hydroxygliclazide . Gliclazide undergoes extensive metabolism, resulting in several inactive metabolites, including methylhydroxygliclazide and carboxygliclazide . Methylhydroxygliclazide can be found in the kidney and liver .

Gliclazide is classified as a first-generation sulfonylurea based on its chemical structure and a second-generation sulfonylurea based on its pharmacological efficacy . Its molecular formula is C15H21N3O3S, with an average molecular weight of 323.41 . Methylhydroxygliclazide has a molecular formula of C15H21N3O4S and a molecular weight of 339.4 g/mol . Other synonyms for methylhydroxygliclazide include Hydroxy Gliclazide and Hydroxygliclazide .

CAS No. 87368-00-1
Product Name Methylhydroxygliclazide
Molecular Formula C15H21N3O4S
Molecular Weight 339.4 g/mol
IUPAC Name 1-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-3-[4-(hydroxymethyl)phenyl]sulfonylurea
Standard InChI InChI=1S/C15H21N3O4S/c19-10-11-4-6-14(7-5-11)23(21,22)17-15(20)16-18-8-12-2-1-3-13(12)9-18/h4-7,12-13,19H,1-3,8-10H2,(H2,16,17,20)
Standard InChIKey IHCHVBQHVIUSTM-UHFFFAOYSA-N
SMILES C1CC2CN(CC2C1)NC(=O)NS(=O)(=O)C3=CC=C(C=C3)CO
Canonical SMILES C1CC2CN(CC2C1)NC(=O)NS(=O)(=O)C3=CC=C(C=C3)CO
Purity > 95%
Synonyms N-[[(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)amino]carbonyl]-4-(hydroxymethyl)benzenesulfonamide; BenzenesulfonaMide, N-[[(hexahydrocyclopenta[c]pyrrol-2(1H)-yl)aMino]carbonyl]-4-(hydroxyMethyl)-
PubChem Compound 192219
Last Modified Aug 15 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator